N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride
Overview
Description
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C11H23ClN2O. It is known for its applications in various scientific research fields, particularly in chemistry and pharmacology .
Preparation Methods
The synthesis of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and tetrahydro-2H-pyran.
Reaction Conditions:
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as temperature control, catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be carried out to introduce different substituents.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors, enzymes, or other proteins within biological systems.
Pathways Involved: The pathways involved in its mechanism of action depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as N-methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-3-amine share structural similarities.
Properties
IUPAC Name |
N-methyl-N-(oxan-4-yl)piperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-13(10-2-6-12-7-3-10)11-4-8-14-9-5-11;/h10-12H,2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZMIXSBWUILLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C2CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-78-8 | |
Record name | 4-Piperidinamine, N-methyl-N-(tetrahydro-2H-pyran-4-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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